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Compound of Interest

Compound Name:
BOC-(1S,3R)-3-

aminocyclopentanecarboxylic acid

CAS No.: 410090-37-8

Cat. No.: B3041910

Get Quote

In the landscape of modern drug discovery and chemical biology, peptides represent a class of

molecules with immense therapeutic potential, bridging the gap between small molecules and

large biologics. However, native peptides often suffer from limitations such as poor metabolic

stability and conformational flexibility, which can lead to reduced potency and receptor

selectivity. A powerful strategy to overcome these challenges is the incorporation of non-

natural, conformationally constrained amino acids.[1][2] These building blocks introduce rigidity

into the peptide backbone, guiding the molecule to adopt a specific, biologically active

conformation and enhancing its resistance to proteolytic degradation.[1]

BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid is a key player in this field. As a cyclic β-

amino acid, its rigid cyclopentane ring structure significantly restricts the torsional angles of the

peptide backbone. This pre-organization is instrumental in designing peptidomimetics,

molecules that mimic the structure and function of natural peptides, and in stabilizing specific

secondary structures like β-turns and helices.[3][4] This application note serves as a

comprehensive guide for researchers, providing both the theoretical grounding and detailed

protocols for the effective incorporation of this valuable building block into synthetic peptides

using Boc-based Solid-Phase Peptide Synthesis (SPPS).
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Physicochemical Properties and Handling
BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid is a synthetic intermediate supplied as a

stable, solid compound.[5][6][7] Proper handling and storage are crucial for maintaining its

integrity.

Property Value

Molecular Formula C₁₁H₁₉NO₄

Molecular Weight 229.27 g/mol [5][6]

CAS Number 261165-05-3[5][8]

Appearance White to off-white solid[5]

Purity Typically ≥95%

Storage Conditions Store at 0-8°C, protected from moisture[5]

Core Principles: Incorporation via Boc-SPPS
The tert-butyloxycarbonyl (Boc) protection strategy is a robust method for SPPS.[9] It relies on

the acid-labile Boc group for temporary Nα-amino protection, which is removed at each cycle

with a moderate acid like trifluoroacetic acid (TFA).[10][11] Side-chain protecting groups are

typically benzyl-based and are removed along with the cleavage of the peptide from the resin

using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid

(TFMSA).[9][12]

The primary challenge when incorporating BOC-(1S,3R)-3-aminocyclopentanecarboxylic
acid is its significant steric hindrance. The rigid cyclic structure and the bulky Boc protecting

group can physically obstruct the approach of the activated carboxyl group to the free amine on

the growing peptide chain.[13][14] Consequently, standard coupling conditions that are

sufficient for proteinogenic amino acids may result in low yields and deletion sequences.

Overcoming this requires the use of more potent coupling reagents and optimized reaction

conditions.[13][15]
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General workflow for a single cycle in Boc-SPPS.
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The Impact of Cyclopentane Constraint on Peptide
Structure
The defining feature of 3-aminocyclopentanecarboxylic acid is the conformational lock it places

on the peptide backbone. Unlike a linear amino acid like alanine, which allows for relatively free

rotation around its phi (φ) and psi (ψ) dihedral angles, the cyclopentane ring severely restricts

this movement. This forces the peptide chain into a more defined, predictable conformation in

the vicinity of the constrained residue. This structural pre-organization can be harnessed to

stabilize desired secondary structures, such as β-turns, which are critical for molecular

recognition events.[4]

Conceptual diagram of backbone rotation constraints.

Protocols for Synthesis and Deprotection
The following protocols are designed for manual SPPS and assume a starting resin loading of

0.5-1.0 mmol/g. All steps should be performed in a dedicated peptide synthesis vessel with

appropriate agitation.

Protocol 1: Coupling of BOC-(1S,3R)-3-
aminocyclopentanecarboxylic acid
This protocol details a single cycle for incorporating the sterically hindered amino acid.

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in Dichloromethane

(DCM) for 30 minutes. Drain the solvent.

Nα-Boc Deprotection:

Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 2-5

minutes and drain.[16][17]

Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[10][18]

Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Isopropanol

(IPA) (2x), and DCM (3x) to remove residual acid.[16][19]
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Neutralization:

Wash the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM. Agitate

for 5 minutes and drain. Repeat this step once.[17]

Wash the resin with DCM (5x) to remove excess base.

Activation and Coupling:

In a separate vessel, dissolve BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid (3

equivalents relative to resin loading) and HATU (2.95 equivalents) in N,N-

Dimethylformamide (DMF).

Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

Immediately add the activated amino acid solution to the neutralized peptide-resin.[20]

Agitate the mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer

coupling time is essential.[13]

Monitoring and Washing:

Monitor the reaction for the disappearance of free amines using a qualitative method like

the Kaiser test.[17] A negative result (yellow beads) indicates complete coupling.

If the test remains positive, a second coupling (recoupling) with a freshly prepared

activated amino acid solution for another 2 hours is recommended.

Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x)

and DCM (3x). The resin is now ready for the next cycle.

Recommended Coupling Reagents for Hindered Amino
Acids
Standard carbodiimide reagents like DCC are often inefficient for coupling sterically hindered

residues.[21] Onium salt-based reagents are highly recommended for their superior reactivity

and ability to overcome steric challenges.[15]
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Coupling Reagent Class Key Advantages

HATU Aminium Salt

Highly reactive, rapid kinetics,

low racemization tendency,

very effective for hindered

couplings.[22]

HBTU Aminium Salt

A widely used, effective

coupling reagent, though

slightly less reactive than

HATU for the most difficult

couplings.

PyBOP Phosphonium Salt

Strong coupling reagent with

high chemoselectivity. Avoids

the generation of toxic

byproducts associated with

older phosphonium reagents.

[15][22]

COMU Aminium Salt

Based on the Oxyma Pure

leaving group, demonstrating

high reactivity and efficiency,

often superior to HOBt-based

reagents.

Protocol 2: Final Cleavage from the Resin
Final cleavage and removal of side-chain protecting groups in Boc-SPPS requires a strong

acid. Anhydrous Hydrogen Fluoride (HF) is the traditional reagent, but requires specialized,

corrosion-resistant equipment.[9] Trifluoromethanesulfonic acid (TFMSA) is a viable alternative

that can be used in standard laboratory glassware.[16]

WARNING: Strong acids like HF and TFMSA are extremely corrosive and toxic. This procedure

must be performed by trained personnel in a well-ventilated fume hood with appropriate

personal protective equipment.

TFMSA Cleavage Procedure:
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Thoroughly dry the final peptide-resin under a high vacuum.

Place the dried resin in a round-bottom flask with a stir bar.

Add the appropriate scavengers to the flask. A common mixture is thioanisole and

ethanedithiol, which help prevent side reactions with sensitive amino acids.[23]

Cool the flask in an ice bath.

For every 100 mg of resin, add 2 mL of TFA and stir for 5-10 minutes.[23]

Slowly add TFMSA (200 µL for every 100 mg of resin) dropwise while keeping the reaction

cooled in the ice bath.[23]

Allow the reaction to stir at room temperature for 2-4 hours.

Precipitate the cleaved peptide by adding the reaction mixture dropwise into a large volume

of ice-cold diethyl ether.

Collect the precipitated peptide by centrifugation or filtration.

Wash the crude peptide pellet several times with cold diethyl ether to remove scavengers

and residual acid.

Dry the crude peptide under vacuum.

Conclusion
BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid is a powerful synthetic tool for

introducing conformational constraints into peptides, enabling the rational design of

peptidomimetics with enhanced stability and defined secondary structures. While its steric bulk

presents a synthetic challenge, this can be reliably overcome through the use of potent onium

salt-based coupling reagents like HATU and by optimizing reaction conditions, such as

extending coupling times. The protocols and principles outlined in this guide provide a robust

framework for researchers to successfully incorporate this and other sterically hindered building

blocks, paving the way for the development of novel peptide-based therapeutics and research

tools.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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